molecular formula C18H28N6O3S B10928117 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide

Cat. No.: B10928117
M. Wt: 408.5 g/mol
InChI Key: NUBPXKXATUOQQF-UHFFFAOYSA-N
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Description

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, pyrazole groups, and a sulfonyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide typically involves multiple steps. One common method involves the reaction of 3,5-dimethyl-1H-pyrazol-4-amine with a sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazole rings may also play a role in binding to biological targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H28N6O3S

Molecular Weight

408.5 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-[3-(4-methylpyrazol-1-yl)propyl]piperidine-3-carboxamide

InChI

InChI=1S/C18H28N6O3S/c1-14-10-21-23(12-14)8-5-7-19-18(25)16-6-4-9-24(13-16)28(26,27)17-11-20-22(3)15(17)2/h10-12,16H,4-9,13H2,1-3H3,(H,19,25)

InChI Key

NUBPXKXATUOQQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCCNC(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C

Origin of Product

United States

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